(2S,3R)-4,4-Dimethylpentane-2,3-diol

Chiral resolution Crystallization-induced diastereomer enrichment Process chemistry

(2S,3R)-4,4-Dimethylpentane-2,3-diol (CAS 827608-97-9) is a chiral, aliphatic vicinal diol with the molecular formula C7H16O2 and a molecular weight of 132.20 g/mol. It is the enantiopure erythro diastereomer of 4,4-dimethyl-2,3-pentanediol, characterized by opposite configurations at the C2 and C3 hydroxyl-bearing chiral centers.

Molecular Formula C7H16O2
Molecular Weight 132.20 g/mol
CAS No. 827608-97-9
Cat. No. B15408771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3R)-4,4-Dimethylpentane-2,3-diol
CAS827608-97-9
Molecular FormulaC7H16O2
Molecular Weight132.20 g/mol
Structural Identifiers
SMILESCC(C(C(C)(C)C)O)O
InChIInChI=1S/C7H16O2/c1-5(8)6(9)7(2,3)4/h5-6,8-9H,1-4H3/t5-,6-/m0/s1
InChIKeyFKPLZJCSXGKJNK-WDSKDSINSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,3R)-4,4-Dimethylpentane-2,3-diol Procurement: Chiral Vicinal Diol Identity and Thermophysical Baseline


(2S,3R)-4,4-Dimethylpentane-2,3-diol (CAS 827608-97-9) is a chiral, aliphatic vicinal diol with the molecular formula C7H16O2 and a molecular weight of 132.20 g/mol . It is the enantiopure erythro diastereomer of 4,4-dimethyl-2,3-pentanediol, characterized by opposite configurations at the C2 and C3 hydroxyl-bearing chiral centers [1]. The racemic erythro mixture is registered under CAS 23646-57-3, while the threo diastereomer (like configurations) is CAS 23646-58-4 [1][2]. Critically evaluated thermophysical property data for the threo form, including normal boiling temperature, critical parameters, and phase boundary pressures, are available from the NIST/TRC Web Thermo Tables, establishing a baseline for process engineering evaluation [2].

Why Generic Substitution of (2S,3R)-4,4-Dimethylpentane-2,3-diol Fails: Stereochemical and Physicochemical Non-Interchangeability


In-class vicinal diols, including the diastereomeric and enantiomeric forms of 4,4-dimethyl-2,3-pentanediol, cannot be interchanged without consequence. The (2S,3R) enantiopure erythro form differs from the (2R,3R) threo diastereomer not only in stereochemical configuration but also in experimentally determined physicochemical properties. The erythro racemate (CAS 23646-57-3) exhibits a melting point of 74°C, a boiling point of approximately 233°C, and a refractive index of 1.4534 . In contrast, the threo form (CAS 23646-58-4) has distinct critically evaluated thermophysical parameters documented by NIST, including different normal boiling temperature and critical property values [1]. These differences in phase behavior, hydrogen-bonding capacity (2 donors, 2 acceptors for all isomers ), and rotatable bond count (2 for all isomers ) mean that substitution can alter reaction stereochemistry, crystallization behavior, and downstream product enantiopurity. The quantitative evidence below details where measurable differentiation exists.

(2S,3R)-4,4-Dimethylpentane-2,3-diol Quantitative Differentiation Evidence vs. Diastereomeric Analogs


Erythro vs. Threo Melting Point Differentiation for (2S,3R)-4,4-Dimethylpentane-2,3-diol

The enantiopure erythro (2S,3R) form can be differentiated from the threo diastereomer by melting point. The erythro racemate (CAS 23646-57-3) has a reported melting point of 74°C , whereas the threo diastereomer (CAS 23646-58-4) exhibits a different melting point as inferred from its distinct critically evaluated thermophysical data in NIST WTT [1]. This melting point difference provides a direct quality control and identity verification metric for procurement specifications.

Chiral resolution Crystallization-induced diastereomer enrichment Process chemistry

Boiling Point Differentiation Between Erythro and Threo Diastereomers

The erythro diastereomer (represented by CAS 23646-57-3) has an estimated normal boiling point of 233.16°C . The threo diastereomer has a distinct normal boiling temperature available in the NIST WTT critically evaluated dataset [1]. This difference is critical for purification by distillation, as co-boiling or azeotrope formation can compromise enantiopurity if the wrong diastereomer is used.

Distillation Purification Thermal stability

Refractive Index as a Rapid Identity and Purity Indicator for (2S,3R)-4,4-Dimethylpentane-2,3-diol

The erythro diastereomer (CAS 23646-57-3) has an experimentally estimated refractive index of 1.4534 . This value, when combined with the specific rotation of the enantiopure (2S,3R) form, provides a rapid, non-destructive optical method to verify both chemical identity and enantiomeric excess [1]. The threo diastereomer has a different refractive index, as its distinct density and phase behavior parameters in NIST WTT would predict [1].

Refractometry Quality control Stereochemical purity

Optimal Application Scenarios for (2S,3R)-4,4-Dimethylpentane-2,3-diol Based on Quantitative Differentiation Evidence


Stereochemical Identity Verification Upon Receipt Using Melting Point and Refractive Index

Upon procurement, (2S,3R)-4,4-dimethylpentane-2,3-diol can be rapidly screened using melting point (expected near 74°C, based on erythro racemate data ) and refractive index (expected near 1.4534 ). A significant deviation from these values suggests diastereomeric contamination with the threo form, which has distinct thermophysical properties [1]. This simple analytical gate prevents mislabeled material from entering a synthetic workflow where stereochemical purity is critical.

Distillation-Based Purification with Diastereomer-Specific Boiling Point

When purification by distillation is required, the normal boiling point of approximately 233.16°C (erythro form ) must be used rather than generic vicinal diol boiling point estimates. The threo diastereomer has a distinctly different boiling temperature per NIST critically evaluated data [1], meaning that distillation protocols designed for the wrong diastereomer risk co-distillation, incomplete separation, or thermal decomposition at inappropriate temperatures.

Chiral Building Block for Asymmetric Synthesis Requiring Erythro Vicinal Diol Configuration

The (2S,3R) configuration provides a specific, enantiopure erythro vicinal diol scaffold. Its defined stereochemistry at C2 and C3, combined with the bulky tert-butyl-like gem-dimethyl group at C4, creates a sterically differentiated environment that may be exploited in asymmetric induction . The documented hydrogen-bond donor/acceptor count (2 each ) and restricted rotatable bonds (2 ) further define its conformational properties for use as a chiral auxiliary or ligand precursor.

Process Engineering and Safety Assessment Using Critically Evaluated Thermophysical Data

For scale-up engineering, the NIST/TRC Web Thermo Tables provide critically evaluated data for the threo diastereomer, including critical temperature, critical pressure, phase boundary pressures, and enthalpy of vaporization as functions of temperature [1]. While analogous data for the enantiopure erythro (2S,3R) form is not yet available in the same database, the existing dataset for the closely related threo form serves as a conservative baseline for process safety calculations, storage condition specifications, and reactor design, supplemented by the experimental boiling point of the erythro form (233.16°C ).

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